molecular formula C22H23F3N4O2 B593057 ML298

ML298

货号: B593057
分子量: 432.4 g/mol
InChI 键: XAPVAKKLQGLNOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML298,也称为3,4-二氟-N-[2-[1-(3-氟苯基)-4-氧代-1,3,8-三氮杂螺[4.5]癸-8-基]乙基]苯甲酰胺盐酸盐,是一种选择性磷脂酶D2(PLD2)抑制剂。 它在不影响细胞活力的情况下,已显示出显着降低U87-MG胶质母细胞瘤细胞侵袭迁移的潜力 .

科学研究应用

ML298具有广泛的科学研究应用,包括:

    化学: 它在各种化学反应中用作选择性抑制剂,以研究磷脂酶D2的作用。

    生物学: this compound用于研究涉及磷脂酶D2的生物学途径,特别是在癌症研究中。

    医学: 该化合物已显示出降低胶质母细胞瘤细胞侵袭迁移的潜力,使其成为一种有前景的抗癌治疗候选药物。

    工业: This compound用于开发新的药物,并在药物发现中用作研究工具 .

作用机制

ML298通过选择性抑制磷脂酶D2(PLD2)发挥作用,其IC50值为355 nM。在高达20μM的浓度下,它不影响PLD1活性。 PLD2的抑制导致胶质母细胞瘤细胞侵袭迁移的减少,这是癌症转移的关键因素 .

化学反应分析

ML298经历几种类型的化学反应,包括:

    氧化: 该反应涉及添加氧或去除氢。常见试剂包括氧化剂,如高锰酸钾(KMnO4)或过氧化氢(H2O2)。

    还原: 该反应涉及添加氢或去除氧。常见试剂包括还原剂,如氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)。

    取代: 该反应涉及用另一种原子或原子基团取代一个原子或原子基团。常见试剂包括卤素(例如,氯,溴)和亲核试剂(例如,氢氧根离子,氰化物离子)。

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况 .

相似化合物的比较

ML298在选择性抑制PLD2方面是独一无二的。类似的化合物包括:

    ML299: 另一种选择性PLD2抑制剂,但具有不同的结构特性。

    VU0364739: 一种选择性磷脂酶D1(PLD1)抑制剂。

    ML395: 一种PLD1和PLD2的双重抑制剂。

This compound的独特性在于它对PLD2的高选择性,使其成为研究该酶在各种生物过程中的特定作用的宝贵工具 .

属性

IUPAC Name

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPVAKKLQGLNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
Reactant of Route 2
Reactant of Route 2
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
Reactant of Route 3
Reactant of Route 3
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
Reactant of Route 4
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
Reactant of Route 5
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
Reactant of Route 6
Reactant of Route 6
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
Customer
Q & A

Q1: What is the primary target of ML298 and what are the downstream effects of its inhibition?

A1: this compound selectively inhibits Phospholipase D2 (PLD2). [, ] While the exact downstream effects are still under investigation, PLD2 inhibition has been linked to decreased invasive migration in U87-MG glioblastoma cells. []

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A2: this compound is derived from a 1,3,8-triazaspiro[4.5]decane core, a scaffold traditionally known to favor PLD2 selectivity. [] Interestingly, a closely related analog, ML299, differing only by a single methyl group, demonstrates potent dual PLD1/2 inhibition. [] This suggests that subtle structural modifications within this scaffold can significantly impact target selectivity. Furthermore, the impact of the methyl group addition on PLD1 activity was found to be enantiospecific, highlighting the importance of stereochemistry in this class of compounds. []

Q3: Are there any in vitro or in vivo studies demonstrating the efficacy of this compound?

A3: Yes, this compound was shown to decrease invasive migration in U87-MG glioblastoma cells, indicating potential as an anti-cancer agent. [] Additionally, this compound exhibits favorable pharmacokinetic properties in mice, achieving high exposure in both lung and plasma following intraperitoneal administration. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。